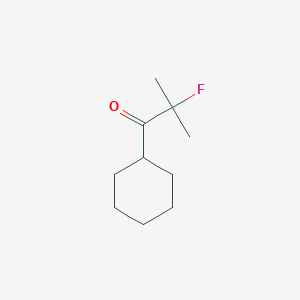
1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone is an organic compound with the molecular formula C19H32F2O and a molecular weight of 314.4535864 . This compound is characterized by a cyclohexyl group attached to a ketone functional group, with a fluorinated isopropyl group as a substituent. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone typically involves the reaction of cyclohexanone with a fluorinated isopropyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids, esters
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone involves its interaction with molecular targets such as enzymes and receptors. The fluorinated isopropyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds and interact with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexyl(1-chloro-1-methylethyl) ketone
- Cyclohexyl(1-bromo-1-methylethyl) ketone
- Cyclohexyl(1-iodo-1-methylethyl) ketone
Uniqueness
1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone is unique due to the presence of the fluorinated isopropyl group, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its halogenated analogs .
Propiedades
Número CAS |
130485-81-3 |
|---|---|
Fórmula molecular |
C10H17FO |
Peso molecular |
172.24 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-fluoro-2-methylpropan-1-one |
InChI |
InChI=1S/C10H17FO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
Clave InChI |
VTEMLBSPIWBRKR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)C1CCCCC1)F |
SMILES canónico |
CC(C)(C(=O)C1CCCCC1)F |
Sinónimos |
1-Propanone, 1-cyclohexyl-2-fluoro-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


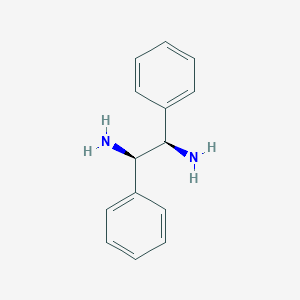
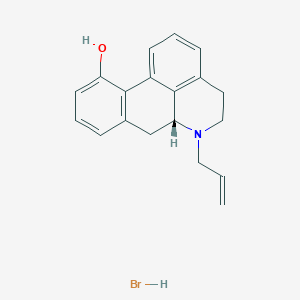
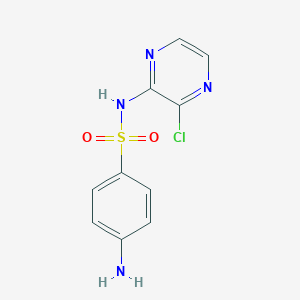
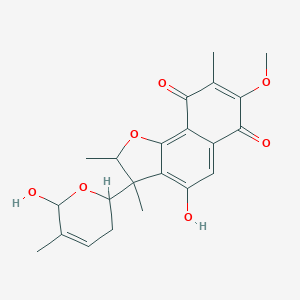
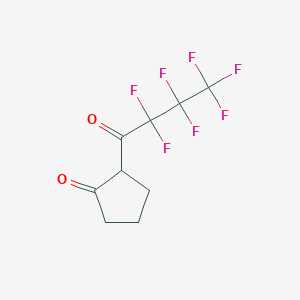
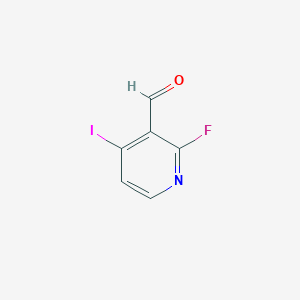
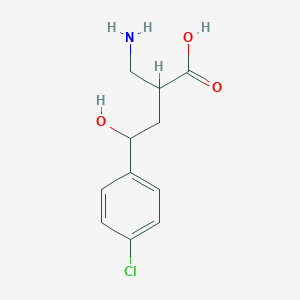
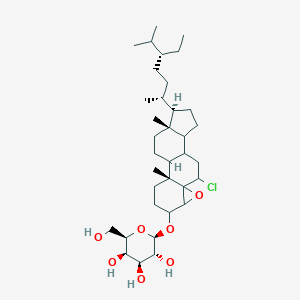
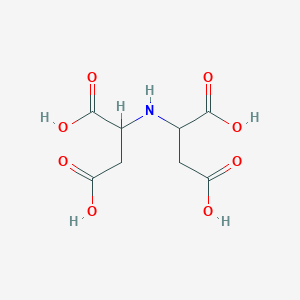

![6-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B141613.png)
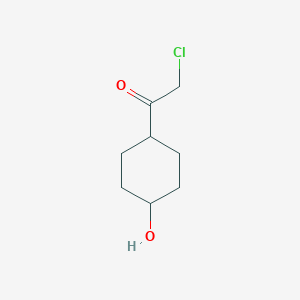
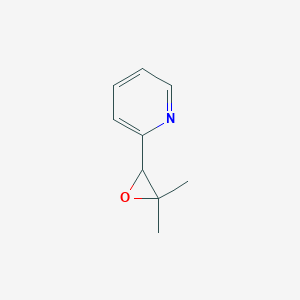
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
